2,5-Diamino-4'-(dimethylamino)-4-nitrostilbene 2,5-Diamino-4'-(dimethylamino)-4-nitrostilbene
Brand Name: Vulcanchem
CAS No.: 154151-01-6
VCID: VC0120280
InChI: InChI=1S/C16H18N4O2/c1-19(2)13-7-4-11(5-8-13)3-6-12-9-15(18)16(20(21)22)10-14(12)17/h3-10H,17-18H2,1-2H3/b6-3+
SMILES: CN(C)C1=CC=C(C=C1)C=CC2=CC(=C(C=C2N)[N+](=O)[O-])N
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346

2,5-Diamino-4'-(dimethylamino)-4-nitrostilbene

CAS No.: 154151-01-6

Cat. No.: VC0120280

Molecular Formula: C16H18N4O2

Molecular Weight: 298.346

* For research use only. Not for human or veterinary use.

2,5-Diamino-4'-(dimethylamino)-4-nitrostilbene - 154151-01-6

Specification

CAS No. 154151-01-6
Molecular Formula C16H18N4O2
Molecular Weight 298.346
IUPAC Name 2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5-nitrobenzene-1,4-diamine
Standard InChI InChI=1S/C16H18N4O2/c1-19(2)13-7-4-11(5-8-13)3-6-12-9-15(18)16(20(21)22)10-14(12)17/h3-10H,17-18H2,1-2H3/b6-3+
Standard InChI Key HEHZQHZNCCXOGJ-ZZXKWVIFSA-N
SMILES CN(C)C1=CC=C(C=C1)C=CC2=CC(=C(C=C2N)[N+](=O)[O-])N

Introduction

Chemical Identity and Physical Properties

2,5-Diamino-4'-(dimethylamino)-4-nitrostilbene (CAS No. 154151-01-6) is an organic compound with a stilbene backbone functionalized with multiple substituent groups. Its molecular formula is C16H18N4O2, with a molecular weight of 298.34 g/mol . The compound features a trans-configuration across the central ethylene bridge, which connects two differently substituted aromatic rings. One ring contains two amino groups at positions 2 and 5, along with a nitro group at position 4, while the second ring carries a dimethylamino group at the para position (4').

Physical and Chemical Properties

The compound exhibits distinctive physical and chemical properties that make it valuable for various applications, particularly in materials science. Table 1 summarizes these properties:

PropertyValue
CAS Number154151-01-6
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
IUPAC Name2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5-nitrobenzene-1,4-diamine
Density1.314 g/cm³
Boiling Point525.8°C at 760 mmHg
Flash Point271.8°C
Vapor Pressure3.79×10⁻¹¹ mmHg at 25°C
Refractive Index1.755

These physical properties indicate a thermally stable compound with a high boiling point and low vapor pressure, characteristics that contribute to its utility in polymer synthesis and material applications .

Structural Features

The molecular structure of 2,5-diamino-4'-(dimethylamino)-4-nitrostilbene is characterized by its push-pull electronic system, where the electron-donating dimethylamino and amino groups interact with the electron-withdrawing nitro group across the conjugated stilbene framework. This electronic arrangement creates an asymmetric distribution of electron density, which is fundamental to the compound's nonlinear optical properties.

The compound's standard InChI notation is: InChI=1S/C16H18N4O2/c1-19(2)13-7-4-11(5-8-13)3-6-12-9-15(18)16(20(21)22)10-14(12)17/h3-10H,17-18H2,1-2H3/b6-3+.

Applications in Materials Science

Nonlinear Optical Materials

The primary application of 2,5-diamino-4'-(dimethylamino)-4-nitrostilbene is in the development of nonlinear optical (NLO) materials. The compound's push-pull electronic structure makes it an excellent candidate for such applications, as it enables significant second-order nonlinear optical responses.

When incorporated into polymeric structures, this compound can confer enhanced NLO properties to the resulting materials. These properties are crucial for various photonic and optoelectronic applications, including optical switching, frequency conversion, and electro-optic modulation.

Polyamide Synthesis and Properties

One of the most significant applications of 2,5-diamino-4'-(dimethylamino)-4-nitrostilbene is its use as a monomer in the synthesis of specialized polyamides. These polymers exhibit remarkable properties that make them valuable for advanced materials applications .

Research has focused on two primary types of polyamides derived from this compound:

  • Semiflexible polyamides: Synthesized from 2,5-diamino-4'-(dimethylamino)-4-nitrostilbene and linear aliphatic diacid chlorides

  • Rigid-rod polyamides (aramids): Produced from the compound and aromatic diacid chlorides

The semiflexible polyamides exhibit amorphous structures with glass transition temperatures reaching up to 206°C. These materials can be readily processed into thin films with excellent optical quality through spin-coating techniques .

The rigid-rod polyamides represent a novel class of liquid-crystalline polymers, where different orientation mechanisms can be combined. In their nematic phase, these polymers form highly aligned domains that can be oriented through mechanical processes such as shearing .

Research Findings on Optical Properties

Nonlinear Optical Performance

Studies on polyamides containing 2,5-diamino-4'-(dimethylamino)-4-nitrostilbene have revealed impressive nonlinear optical properties. When incorporated into polymer backbones, the compound's nonlinear optical units become fixed with their dipole moments oriented transversely to the main chain .

Films prepared from these polymers and oriented through corona discharge poling processes have demonstrated second-order nonlinear optical coefficients (d33) of up to 40 pm/V at λ=1.54μm. This represents a significant achievement in the field of organic nonlinear optical materials .

Orientational Stability

A particularly noteworthy characteristic of these materials is their remarkable orientational stability. Experiments on the relaxation of NLO coefficients have shown that, under ambient conditions, no significant decrease in nonlinear optical activity is observed within 240 days after the poling process .

This exceptional stability addresses one of the major challenges in organic nonlinear optical materials, which often suffer from rapid decay of their optical properties due to thermal relaxation of oriented chromophores. The integration of 2,5-diamino-4'-(dimethylamino)-4-nitrostilbene into polymer backbones appears to effectively overcome this limitation .

Synergistic Orientation Effects

For the rigid-rod polyamides derived from 2,5-diamino-4'-(dimethylamino)-4-nitrostilbene, researchers have observed an interesting synergistic effect when combining different orientation methods. The combination of mechanical shearing and corona-discharge poling yields highly oriented films with enhanced properties .

This synergy likely results from the fact that each orientation method affects different levels of the polymer microstructure. Mechanical shearing primarily orients the rigid polymer chains, while electric field poling aligns the dipole moments of the stilbene units. Together, these mechanisms create materials with superior orientational order and enhanced nonlinear optical responses .

Polymer Processing and Film Formation

The polyamides synthesized from 2,5-diamino-4'-(dimethylamino)-4-nitrostilbene can be effectively processed into thin films with excellent optical quality. The processing methods typically involve:

  • Solution preparation in appropriate solvents

  • Spin-coating onto suitable substrates

  • Thermal treatment to remove residual solvent

  • Orientation procedures, such as corona discharge poling or mechanical shearing

The resulting films maintain high optical transparency and exhibit the desired nonlinear optical properties. The ease of processing these materials into functional films represents an important advantage for practical applications in photonic devices .

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